molecular formula C14H20BrNO3S B224534 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane

1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane

Cat. No. B224534
M. Wt: 362.28 g/mol
InChI Key: RLTOKYSTIUPURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane, also known as BES-Azepine, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane involves the inhibition of the protein-protein interaction between CBP and p300. This interaction is mediated by a specific domain in CBP and p300 known as the KIX domain. 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane binds to the KIX domain of CBP and p300, preventing the interaction between the two proteins. This leads to a decrease in the expression of genes that are regulated by CBP and p300, which has been shown to have various physiological and biochemical effects.

Biochemical And Physiological Effects

The inhibition of the CBP-p300 interaction by 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane in lab experiments is its specificity for the CBP-p300 interaction. This allows for the selective inhibition of gene expression regulated by CBP and p300. However, one limitation of using 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane. One direction is the optimization of the synthesis method to increase the yield and purity of 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane. Another direction is the development of more soluble analogs of 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane for use in aqueous solutions. Further research is also needed to explore the potential therapeutic applications of 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane in various diseases such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with azepane in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane. This synthesis method has been optimized to produce high yields of pure 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane.

Scientific Research Applications

1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane has been studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the protein-protein interaction between the transcription factors CBP and p300. This interaction is important for the regulation of gene expression and has been implicated in various diseases such as cancer and neurodegenerative disorders. 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane has been shown to inhibit this interaction in vitro and in vivo, making it a promising candidate for further research in this area.

properties

Product Name

1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane

Molecular Formula

C14H20BrNO3S

Molecular Weight

362.28 g/mol

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonylazepane

InChI

InChI=1S/C14H20BrNO3S/c1-2-19-14-11-12(7-8-13(14)15)20(17,18)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10H2,1H3

InChI Key

RLTOKYSTIUPURC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Br

Origin of Product

United States

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